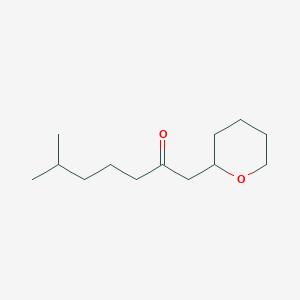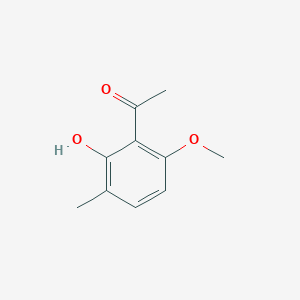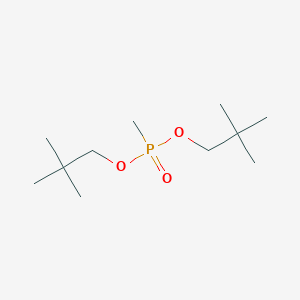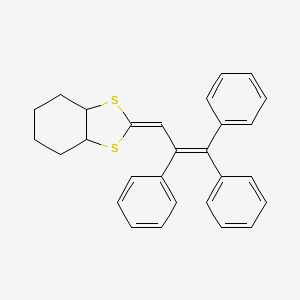
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is an organic compound characterized by its unique structure, which includes a benzodithiole ring and a propenylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- typically involves the reaction of benzodithiole derivatives with triphenylpropenylidene precursors under specific conditions. Common reagents used in the synthesis include organometallic catalysts and solvents such as toluene or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under conditions that may include catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
類似化合物との比較
Similar Compounds
1,3-Benzodithiole-2-thione: A related compound with a similar benzodithiole ring structure.
1,3-Benzodithiole-2-selenone: Another analog with a selenium atom replacing one of the sulfur atoms.
Uniqueness
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is unique due to its specific propenylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
CAS番号 |
56382-31-1 |
|---|---|
分子式 |
C28H26S2 |
分子量 |
426.6 g/mol |
IUPAC名 |
2-(2,3,3-triphenylprop-2-enylidene)-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole |
InChI |
InChI=1S/C28H26S2/c1-4-12-21(13-5-1)24(20-27-29-25-18-10-11-19-26(25)30-27)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,20,25-26H,10-11,18-19H2 |
InChIキー |
SEPMKMQYZXPJIL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)SC(=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

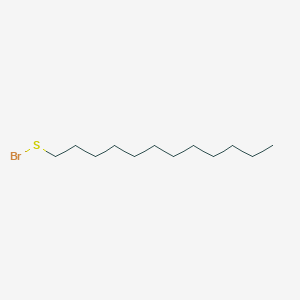


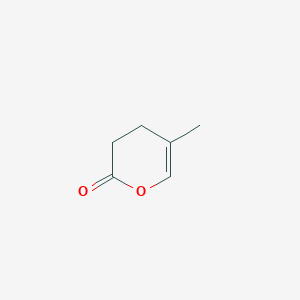
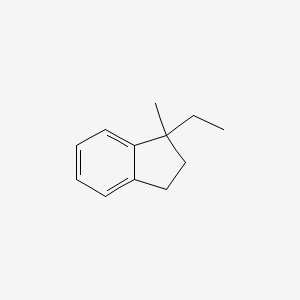
octylsulfanium bromide](/img/structure/B14629853.png)
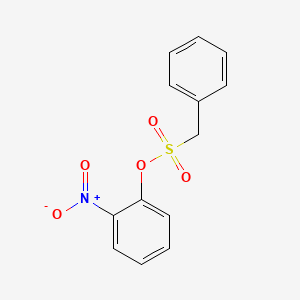
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
